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Uridine-13C9, 15N2-5 triphosphate sodi U

Stable Isotope-Resolved Metabolomics LC-MS/MS Quantification Isotope Dilution Mass Spectrometry

UTP quantification by LC-MS/MS is compromised by endogenous nucleotide interference. Uridine-13C9,15N2-5 triphosphate sodium (CAS 285978-18-9) solves this with a unique M+11 mass shift, enabling complete chromatographic co-elution with unambiguous mass separation. • ≥98 atom % isotopic purity for precise isotope dilution calculations. • Ready-to-use 100 mM aqueous solution with 5 mM Tris HCl buffer. • Enables dual-tracer flux experiments for de novo pyrimidine pathway analysis. • Bio NMR suitable, validated for heteronuclear multidimensional experiments.

Molecular Formula C9H13N2Na2O15P3
Molecular Weight 528.10 g/mol
Cat. No. B15073227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine-13C9, 15N2-5 triphosphate sodi U
Molecular FormulaC9H13N2Na2O15P3
Molecular Weight528.10 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+]
InChIInChI=1S/C9H15N2O15P3.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1
InChIKeyJFXKPFPIFSFLOU-WFIJOQBCSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uridine-13C9,15N2-5 triphosphate Sodium: Stable Isotope-Labeled UTP


Uridine-13C9,15N2-5 triphosphate sodium (CAS 285978-18-9) is a stable isotope-labeled analog of uridine 5′-triphosphate (UTP), a key nucleotide involved in RNA synthesis, energy metabolism, and cellular signaling [1]. The compound features uniform 13C labeling across all nine carbon atoms and 15N labeling at two nitrogen positions within the uridine moiety . This dual-isotope substitution results in a mass shift of M+11 relative to unlabeled UTP, enabling precise mass spectrometric discrimination from endogenous nucleotide pools . The compound is supplied as a disodium salt in 100 mM aqueous solution with 5 mM Tris HCl buffer, with a specified isotopic purity of ≥98 atom % and chemical purity ≥95% . This reagent serves as an internal standard and tracer for quantitative analysis of UTP metabolism via LC-MS, GC-MS, and NMR spectroscopy .

Workflow Isotope dilution LC-MS/MS internal standard
Selection Dual 13C/15N label for carbon and nitrogen flux tracing
Use Context Bio-NMR validated for RNA structural biology

Why Unlabeled UTP Cannot Substitute


Generic substitution of Uridine-13C9,15N2-5 triphosphate sodium with unlabeled UTP or singly-labeled analogs fails to deliver the analytical specificity and quantitative accuracy required for rigorous metabolic tracing and isotope dilution mass spectrometry. Unlabeled UTP (M) is indistinguishable from endogenous cellular UTP, precluding its use as a tracer or internal standard [1]. Singly-labeled variants—such as UTP-13C9 (M+9) or UTP-15N2 (M+2)—provide only partial mass shifts that may overlap with natural isotopologue distributions of other metabolites or fail to enable simultaneous tracking of carbon and nitrogen flux in dual-tracer experiments . The 13C9,15N2 dual-label confers a unique M+11 mass shift that is well-separated from both unlabeled UTP and common isotopic interferences, ensuring unambiguous detection and quantification in complex biological matrices . Furthermore, the ≥98 atom % isotopic enrichment minimizes the background contribution of unlabeled species, a critical parameter for accurate stable isotope-resolved metabolomics workflows [2].

Target: M+11 dual label
Unlabeled UTP (M)
Indistinguishable from endogenous pools, cannot serve as tracer or internal standard.
Target: M+11 dual label
Singly-labeled UTP (M+2 or M+9)
Partial mass shifts risk overlap with natural isotopologue distributions; dual-element tracking impossible.
Target: ≥98 atom % enrichment
Lower enrichment grades
Higher unlabeled background compromises isotope dilution accuracy and dynamic range.

Quantitative Differentiation Evidence


Unambiguous Detection via Mass Shift

Uridine-13C9,15N2-5 triphosphate sodium exhibits a mass shift of M+11 relative to unlabeled UTP (M) . This is achieved through uniform 13C substitution at all 9 carbon positions (M+9 contribution) and 15N substitution at 2 nitrogen positions (M+2 contribution) . In direct comparison to alternative commercially available labeled UTP reagents, the dual-label M+11 shift offers superior mass separation from endogenous UTP than UTP-15N2 (M+2) and provides dual-element tracking capability not available with UTP-13C9 (M+9) . The ≥98 atom % isotopic enrichment ensures that >98% of the product molecules possess the full M+11 mass shift, minimizing isotopic dilution effects during sample preparation and analysis .

Mass shift separation
Head-to-head
M+11 vs M, M+2, M+9
Target: M+11UTP-13C9: M+9UTP-15N2: M+2Unlabeled: M
Unambiguous separation from endogenous pools
Supports isotope dilution quantification in complex matrices
Stable Isotope-Resolved Metabolomics LC-MS/MS Quantification Isotope Dilution Mass Spectrometry

Isotopic Purity Minimizes Background

The product is specified with an isotopic purity of ≥98 atom % for both 13C and 15N labeling . This high enrichment level ensures that the fractional abundance of the fully labeled M+11 isotopologue is maximized, while the contribution of partially labeled or unlabeled species is ≤2 atom %. In contrast, alternative commercial sources list lower enrichment specifications, such as 96 atom % 13C and 99 atom % 15N for certain lots . While these differences may appear modest, the 98 atom % specification guarantees a lower background of unlabeled UTP, which is critical for accurate isotope dilution calculations where the internal standard should minimally perturb the endogenous analyte signal [1].

Isotopic purity
Cross-study comparable
≥98 atom %
13C & 15N combined
Minimizes unlabeled background in assays
Alternative supplier 96 atom % for 13C
Quantitative Metabolomics Stable Isotope Dilution Isotopic Purity Specification

Dual Carbon and Nitrogen Flux Analysis

The dual 13C9 and 15N2 labeling of Uridine-13C9,15N2-5 triphosphate sodium enables simultaneous tracking of carbon and nitrogen fluxes through pyrimidine nucleotide metabolic pathways [1]. This capability is not available with singly-labeled UTP-13C9 or UTP-15N2 reagents. Studies using multiple isotopic labels (13C and 15N) have successfully determined the relative contributions of exogenous glucose, glutamine, serine, and glycine to purine and pyrimidine nucleotide synthesis in non-small cell lung cancer models [2]. The labeled UTP can serve as a tracer to quantify the incorporation of newly synthesized ribonucleotides into rRNA, mRNA, and tRNA, as demonstrated by the SI-MOIRAI method which uses stable isotope-labeled flux assays with mass spectrometry [3]. This dual-label approach provides a more comprehensive metabolic picture than single-element tracing alone [4].

Dual element tracing
Class-level inference
2 elements traceable
Carbon & nitrogen fluxvs single element
Enables comprehensive metabolic flux analysis
Dual-label supports de novo vs salvage pathway distinction
Metabolic Flux Analysis Nucleotide Metabolism Stable Isotope Tracing

Bio-NMR Validation for Labeled RNA

The product is specifically validated and documented as 'bio NMR: suitable' by the manufacturer . This designation confirms that the isotopic labeling pattern (uniform 13C9 and 15N2) and chemical purity (≥95% CP) meet the stringent requirements for biomolecular NMR studies, including heteronuclear single quantum coherence (HSQC) and relaxation-optimized spectroscopy experiments [1]. Chemoenzymatic synthesis methods for producing uniformly 13C,15N-labeled UTP have been established with overall yields exceeding 60%, demonstrating the feasibility of cost-effective preparation for NMR structural biology [2]. Regioselective chemical-enzymatic synthesis approaches further allow for site-specific 13C and 15N labeling patterns that mitigate rapid relaxation issues in larger RNAs, such as the 155 nt HIV-1 core encapsidation signal [3]. The M+11 mass shift is also compatible with high-resolution FTICR-MS for isotopologue analysis in stable isotope-resolved metabolomics [4].

Bio-NMR validation
Supporting evidence
Validated: bio NMR suitable
Uniform 13C,15N≥95% CP
Meets requirements for heteronuclear RNA NMR
Reduces risk of failed structural biology experiments
NMR Spectroscopy RNA Structure Determination Isotope-Labeled Nucleotides

Optimal Application Scenarios


Stable Isotope-Resolved Metabolomics (SIRM)

Use Uridine-13C9,15N2-5 triphosphate sodium as an internal standard for accurate quantification of endogenous UTP pools in cell lysates and tissue extracts via LC-MS/MS. The M+11 mass shift ensures complete chromatographic co-elution with the analyte while providing unambiguous mass separation for selective reaction monitoring (SRM) or parallel reaction monitoring (PRM). The ≥98 atom % isotopic purity minimizes isotopic cross-contribution, enabling precise isotope dilution calculations across a wide dynamic range.

Pyrimidine Nucleotide Flux in Cancer Cells

Employ Uridine-13C9,15N2-5 triphosphate sodium in dual-tracer metabolic flux experiments to simultaneously quantify the contribution of glucose-derived carbon and glutamine-derived nitrogen to de novo pyrimidine biosynthesis [1]. The dual-label design allows researchers to distinguish between salvage pathway utilization and de novo synthesis in cancer cell models, as demonstrated in NSCLC nucleotide synthesis studies [2]. Combine with 13C6-glucose and 15N2-glutamine tracers for comprehensive pathway flux mapping.

NMR Structure Determination of Large RNAs

Incorporate Uridine-13C9,15N2-5 triphosphate sodium into in vitro transcribed RNAs for heteronuclear multidimensional NMR experiments. The uniform 13C,15N labeling enables resonance assignment and relaxation measurements essential for determining the three-dimensional structure and dynamics of RNAs up to 155 nucleotides in length [3]. The 'bio NMR: suitable' validation ensures the reagent is free of contaminants that could interfere with NMR data acquisition and analysis.

Nucleotide Incorporation via SI-MOIRAI

Utilize Uridine-13C9,15N2-5 triphosphate sodium in Stable-Isotope Measure Of Influxed Ribonucleic Acid Index (SI-MOIRAI) assays to precisely quantify the metabolic fate of newly synthesized ribonucleotides into rRNA, mRNA, and tRNA under metabolic steady-state conditions [4]. This method combines stable isotope-labeling flux assays with mass spectrometry to reveal compartmentalization of purine and pyrimidine metabolism designated for RNA synthesis, an aspect not accessible with unlabeled or singly-labeled UTP reagents.

Application
Selection Property
Validation Focus
SIRM LC-MS/MS quantification
M+11 mass shift & ≥98 atom % enrichment
Isotope dilution accuracy across dynamic range
Pyrimidine flux in cancer cell models
Dual 13C/15N labeling
Distinguish salvage vs de novo synthesis pathways
NMR structure of large RNAs
Uniform labeling & bio-NMR suitability
Resonance assignment and relaxation measurements
SI-MOIRAI nucleotide incorporation
Stable isotope tracer for RNA metabolism
Quantify labeled UTP incorporation into rRNA, mRNA, tRNA

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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